1-Benzyl-5-methylindolin-2-one: Physicochemical Properties, Synthesis, and Applications in Kinase Inhibitor Development
1-Benzyl-5-methylindolin-2-one: Physicochemical Properties, Synthesis, and Applications in Kinase Inhibitor Development
Executive Summary
1-Benzyl-5-methylindolin-2-one is a strategically vital synthetic intermediate in modern medicinal chemistry, particularly in the development of targeted oncology therapeutics. As a functionalized oxindole, it serves as the foundational core for synthesizing complex spirocyclopropyl indolinones, which are highly potent inhibitors of Polo-Like Kinase 4 (PLK4) and Aurora kinases[1]. This technical guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and its mechanistic role in advanced drug development.
Chemical Identity & Physicochemical Properties
Understanding the foundational properties of 1-benzyl-5-methylindolin-2-one is critical for optimizing reaction conditions, predicting solubility during purification, and validating structural integrity. The quantitative data is summarized in the table below.
| Property | Value / Description |
| Chemical Name | 1-Benzyl-5-methylindolin-2-one |
| CAS Registry Number | 2067378-60-1[2] |
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.30 g/mol |
| Appearance | Pale yellow to beige solid[3] |
| Core Structure | Indolin-2-one (oxindole) scaffold with N1-benzyl and C5-methyl substitutions |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, THF, CH₂Cl₂); Insoluble in water[4] |
Strategic Role in Drug Development (PLK4 Inhibition)
The primary pharmaceutical application of 1-benzyl-5-methylindolin-2-one lies in its use as a precursor for novel clinical candidates, most notably CFI-400945 , an orally active antitumor agent[3].
In the synthesis of these inhibitors, the indolin-2-one core undergoes a double displacement reaction with an asymmetric cyclic sulfate or dimethanesulfonate to form a spirocyclopropane ring[3]. The N-benzyl group acts as a crucial protecting group that directs the stereochemistry of the cyclopropanation through hydrophobic collapse and π-stacking interactions, ensuring the formation of the desired (1R,2S) isomer[3].
Biologically, PLK4 is an enzyme with restricted tissue distribution that regulates centriole duplication. Its overexpression in proliferating tissues drives aberrant centriole duplication, leading to mitotic infidelity, aneuploidy, and tumor progression[1]. Inhibitors derived from 1-benzyl-5-methylindolin-2-one disrupt this pathway, inducing mitotic catastrophe and apoptosis in cancer cells[1].
PLK4 signaling pathway and the targeted inhibitory intervention by spirocyclopropyl indolinones.
Chemical Synthesis & Experimental Methodology
The synthesis of 1-benzyl-5-methylindolin-2-one is achieved via the direct N-benzylation of 5-methylindolin-2-one (5-methyloxindole). (Note: While some patent literature erroneously lists 5-methylisatin as the starting material under identical non-reducing conditions[5], the chemically accurate precursor for direct SN2 alkylation to yield the indolin-2-one core is 5-methylindolin-2-one).
Step-by-Step Protocol: N-Benzylation Workflow
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Preparation of the Reaction Mixture : To a reaction vessel, add 5-methylindolin-2-one (50 mmol) and Potassium Carbonate (K₂CO₃, 60 mmol) in 100 mL of anhydrous N,N-Dimethylformamide (DMF)[6].
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Electrophile Addition : Add Benzyl Bromide (BnBr, 55 mmol) dropwise over a period of 2 minutes at room temperature[6].
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Thermal Activation : Heat the resulting mixture in an oil bath at 75°C for 1.5 hours[6].
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Aqueous Quench & Precipitation : Cool the reaction mixture to room temperature, then pour it onto 250 mL of ice/cold water to induce precipitation[6].
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Isolation : Collect the resulting solid via vacuum filtration, wash thoroughly with deionized water, and dry under high vacuum to afford the target compound as a beige solid[3],[6].
Causality Behind Experimental Choices
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Base Selection (K₂CO₃) : K₂CO₃ is a mild, insoluble inorganic base. It is strong enough to deprotonate the acidic lactam nitrogen (pKa ~ 15) to form the nucleophilic N-anion, but mild enough to prevent unwanted side reactions such as ring-opening or C-alkylation at the C3 position.
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Solvent (DMF) : As a polar aprotic solvent, DMF poorly solvates the N-anion, leaving it highly reactive ("naked") and significantly accelerating the SN2 nucleophilic substitution kinetics.
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Temperature Control (75°C) : Heating to 75°C ensures complete conversion within 1.5 hours. Exceeding this temperature risks poly-alkylation at the C3 position, while lower temperatures result in sluggish reaction rates.
Step-by-step synthetic workflow for the N-benzylation of 5-methylindolin-2-one.
Analytical Characterization & Self-Validating Protocols
To ensure the protocol operates as a self-validating system, researchers must verify the structural integrity and purity of the isolated product before proceeding to downstream spirocyclopropanation.
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In-Process Validation : The successful formation of the highly hydrophobic N-benzyl derivative is visually validated during Step 4; the product must rapidly precipitate upon contact with the aqueous quench, whereas unreacted starting materials or degradation products may remain partially solubilized or form oils.
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Structural Validation (¹H NMR) : Successful N-benzylation is confirmed via ¹H NMR (400 MHz, CDCl₃). The spectrum must exhibit a characteristic benzylic -CH₂- singlet integrating to 2H at approximately δ 4.90 ppm, and an intact indolinone aliphatic -CH₂- singlet at approximately δ 3.60 ppm[4]. The disappearance of the broad downfield N-H peak confirms complete substitution.
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Purity Assessment : Reaction progress and final purity should be monitored by LCMS or analytical HPLC using UV visualization at 254 nm[7]. The expected mass for the [M+H]⁺ ion is 238.1.
Sources
- 1. US9907800B2 - Kinase inhibitors and method of treating cancer - Google Patents [patents.google.com]
- 2. Membranolide C | CAS#:732296-54-7 | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP2556070A1 - Synthesis of chiral 2-(1h-indazol-6-yl)-spiro[cyclopropane-1,3'- indolin]-2'-ones - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US9907800B2 - Kinase inhibitors and method of treating cancer - Google Patents [patents.google.com]
- 7. EP2556070A1 - Synthesis of chiral 2-(1h-indazol-6-yl)-spiro[cyclopropane-1,3'- indolin]-2'-ones - Google Patents [patents.google.com]
